9-hydroxynonan-2-one

Description

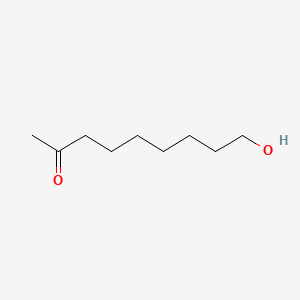

9-Hydroxynonan-2-one is an aliphatic hydroxyketone with the molecular formula C₉H₁₈O₂. It is characterized by a hydroxyl group (-OH) at the ninth carbon and a ketone group (-C=O) at the second carbon of a nine-carbon chain. According to Perspectives in Flavor and Fragrance Research, this compound (referred to as compound 11 in the text) is synthesized via methods described in prior literature, involving steps such as protection/deprotection of functional groups and catalytic hydrogenation .

Properties

IUPAC Name |

9-hydroxynonan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVHZUJAAKTDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336937 | |

| Record name | 9-hydroxy2-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25368-56-3 | |

| Record name | 9-hydroxy2-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Hydroxynonan-2-one can be synthesized through various synthetic routes. One common method involves the oxidation of nonan-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions to prevent over-oxidation .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of non-2-en-9-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxynonan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nonan-2-one or nonanoic acid.

Reduction: Nonan-2-ol.

Substitution: Various substituted nonanones depending on the nucleophile used.

Scientific Research Applications

9-Hydroxynonan-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential role in biological processes and as a biomarker.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-hydroxynonan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Hydroxyacetophenones and this compound

Key Observations:

Structural Differences: The aromatic hydroxyacetophenones feature a rigid benzene ring with chloro, hydroxy, and methoxy substituents, whereas this compound has a flexible aliphatic chain. This structural disparity leads to differences in polarity, solubility, and reactivity.

Molecular Weight: The aromatic compounds have a higher molecular weight (~200.62 g/mol) compared to this compound (~158.24 g/mol), primarily due to the presence of chlorine atoms in the former.

Melting Points: The aromatic hydroxyacetophenones exhibit higher melting points (97–110°C), attributed to strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) in crystalline aromatic systems. Data for this compound is unavailable but expected to be lower due to its aliphatic nature.

Synthesis Methods: Aromatic compounds are synthesized via Friedel-Crafts acylation or condensation reactions , while this compound involves multi-step aliphatic chain modifications .

Research Findings and Limitations

Functional Group Reactivity :

- Both aromatic and aliphatic hydroxyketones undergo reactions typical of their functional groups (e.g., oxidation of alcohols, ketone reduction). However, the electronic effects of aromatic substituents (e.g., chloro groups) may alter reaction pathways compared to aliphatic systems.

Applications: Aromatic hydroxyacetophenones are often intermediates in pharmaceutical or agrochemical synthesis , while this compound is explored in fragrance-related contexts .

Data Gaps: Critical data for this compound (e.g., boiling point, spectral signatures, solubility) are absent in the provided evidence, limiting direct quantitative comparisons.

Biological Activity

9-Hydroxynonan-2-one, also known as nonan-2-one-9-ol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) attached to a nonane backbone, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Investigations into its cytotoxicity have revealed effects on cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against different pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that this compound is particularly effective against Candida albicans, highlighting its potential for treating fungal infections.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Assay : The compound showed significant scavenging activity with an IC50 value of 25 µg/mL.

- ABTS Assay : Exhibited a strong ability to reduce ABTS radicals, indicating potent antioxidant properties.

These findings suggest that this compound can mitigate oxidative stress, which is linked to various chronic diseases.

Cytotoxic Effects

The cytotoxic potential of this compound was evaluated on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 15 |

| MCF7 (Breast) | 20 |

| HeLa (Cervical) | 30 |

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against colorectal cancer cells. This suggests a mechanism that may involve apoptosis or cell cycle arrest.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for developing treatments against antibiotic-resistant strains.

- Antioxidant Research : In research conducted by the Journal of Agricultural and Food Chemistry, the antioxidant capacity of this compound was compared to standard antioxidants like ascorbic acid and trolox, showing comparable efficacy in reducing oxidative stress markers in vitro.

- Cytotoxicity Analysis : A publication in Cancer Letters highlighted the selective cytotoxic effects of this compound on HCT116 cells, suggesting further investigation into its mechanisms could lead to novel therapeutic strategies for colorectal cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.